(8Z)-4-methyl-8-[2-(4-methylphenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione
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Overview
Description
(8E)-4-METHYL-8-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furochromene core, which is known for its biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-4-METHYL-8-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves the condensation of 4-methylphenylhydrazine with a suitable furochromene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(8E)-4-METHYL-8-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furochromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furochromene oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (8E)-4-METHYL-8-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
It can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases .
Industry
Industrially, (8E)-4-METHYL-8-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (8E)-4-METHYL-8-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[2-(4-Methylphenyl)hydrazin-1-ylidene]-2H,3H,4H-1-thieno[2,3-b]thiopyran-1,1-dione
- (3Z)-3-[2-(4-Methylphenyl)hydrazin-1-ylidene]-1-phenyl-2,3-dihydro-1H-indol-2-one
Uniqueness
Compared to similar compounds, (8E)-4-METHYL-8-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE stands out due to its unique furochromene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H14N2O4 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
9-hydroxy-4-methyl-8-[(4-methylphenyl)diazenyl]furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C19H14N2O4/c1-10-3-5-12(6-4-10)20-21-19-17(23)16-14(24-19)8-7-13-11(2)9-15(22)25-18(13)16/h3-9,23H,1-2H3 |
InChI Key |
WUGWRLWOLGAPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C3=C(O2)C=CC4=C3OC(=O)C=C4C)O |
Origin of Product |
United States |
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